molecular formula C15H21IO B13059410 ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene

({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene

Cat. No.: B13059410
M. Wt: 344.23 g/mol
InChI Key: YZSBXQSCSAMERC-UHFFFAOYSA-N
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Description

({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a cyclohexyl group, which is further substituted with an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the preparation of 1-(iodomethyl)-3-methylcyclohexanol. This intermediate is then reacted with benzyl chloride under basic conditions to form the desired compound. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted cyclohexyl derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of methylcyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a subject of study in medicinal chemistry.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research into its analogs could lead to the development of new drugs or treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
  • 1-bromo-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
  • 1-fluoro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene

Uniqueness

({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is unique due to the presence of the iodomethyl group, which provides a reactive site for various chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the introduction of a wide range of functional groups. Additionally, its cyclohexyl moiety imparts stability and rigidity to the molecule, which can be advantageous in certain applications.

Properties

Molecular Formula

C15H21IO

Molecular Weight

344.23 g/mol

IUPAC Name

[1-(iodomethyl)-3-methylcyclohexyl]oxymethylbenzene

InChI

InChI=1S/C15H21IO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

YZSBXQSCSAMERC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CI)OCC2=CC=CC=C2

Origin of Product

United States

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